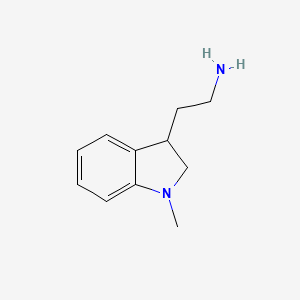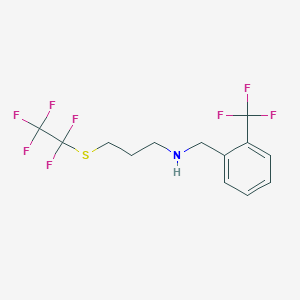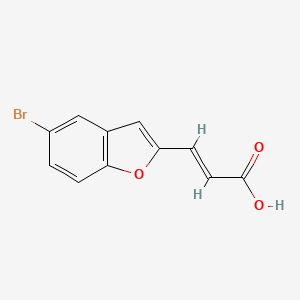
Thiophene-3-ol, 4-butoxytetrahydro-, 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene-3-ol, 4-butoxytetrahydro-, 1,1-dioxide is a heterocyclic compound that belongs to the class of thiophene dioxides Thiophene dioxides are known for their unique chemical properties and reactivity, making them valuable in various fields of chemistry and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiophene-3-ol, 4-butoxytetrahydro-, 1,1-dioxide typically involves the oxidation of thiophenes. One common method is the oxidation of thiophene derivatives using oxidizing agents such as hydrogen peroxide or peracids. The reaction conditions often require a solvent like acetic acid and a catalyst to facilitate the oxidation process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also emphasized to minimize the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Thiophene-3-ol, 4-butoxytetrahydro-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide to its corresponding thiol or sulfide.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, acetic acid as solvent.
Reduction: Hydrogen gas, metal catalysts like palladium or nickel.
Substitution: Halogenating agents, Friedel-Crafts catalysts.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiol or sulfide compounds.
Substitution: Halogenated thiophenes, alkylated thiophenes.
Applications De Recherche Scientifique
Thiophene-3-ol, 4-butoxytetrahydro-, 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mécanisme D'action
The mechanism of action of thiophene-3-ol, 4-butoxytetrahydro-, 1,1-dioxide involves its interaction with various molecular targets. The compound can act as an electron acceptor due to its conjugated electron-acceptor dienes, making it reactive in cycloaddition reactions. These interactions can lead to the formation of new chemical bonds and the generation of complex molecular structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene 1,1-dioxide: Shares similar oxidation properties but differs in its reactivity and stability.
Thiophene 1-oxide: More reactive and thermally labile compared to thiophene-3-ol, 4-butoxytetrahydro-, 1,1-dioxide.
Sulfolane: A saturated analog with different solubility and stability properties.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both hydroxyl and butoxy groups. This combination imparts distinct chemical properties, making it valuable for specific synthetic applications and material science research .
Propriétés
Numéro CAS |
53381-44-5 |
|---|---|
Formule moléculaire |
C8H16O4S |
Poids moléculaire |
208.28 g/mol |
Nom IUPAC |
4-butoxy-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C8H16O4S/c1-2-3-4-12-8-6-13(10,11)5-7(8)9/h7-9H,2-6H2,1H3 |
Clé InChI |
HYPCCANNKPMXDB-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1CS(=O)(=O)CC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Thiazolecarboxylic acid, 2-[2-[4-(1,1-dimethylpropyl)phenoxy]ethyl]-4-methyl-](/img/structure/B12118806.png)
![7-methyl-6-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-6H-indolo[2,3-b]quinoxaline](/img/structure/B12118810.png)



![2-{(E)-[(1,1-dioxidotetrahydrothiophen-3-yl)imino]methyl}phenol](/img/structure/B12118846.png)

![2-hydroxy-N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12118855.png)
![N-tert-butyl-2-[(4-ethoxyphenyl)formamido]acetamide](/img/structure/B12118859.png)
![2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxole 5,5-dioxide](/img/structure/B12118865.png)


